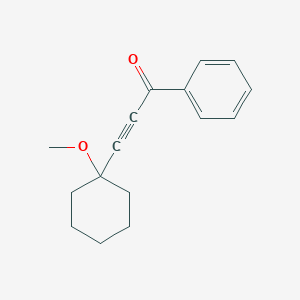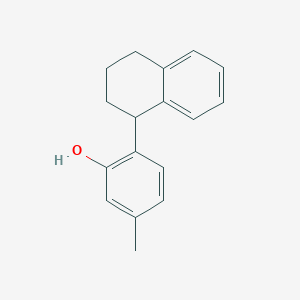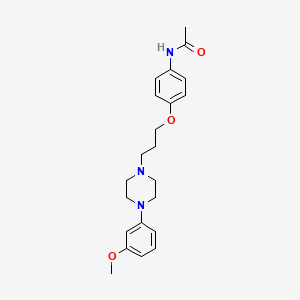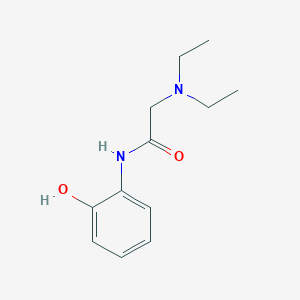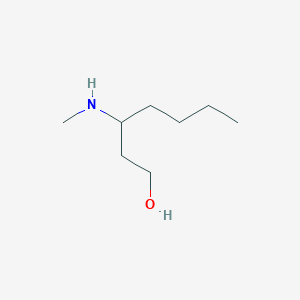![molecular formula C18H24N6O5 B14419553 2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester CAS No. 82585-86-2](/img/structure/B14419553.png)
2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester is a complex organic compound with the molecular formula C18H24N6O5 and a molecular weight of 404.4204 . This compound is characterized by its intricate structure, which includes a pyridine ring, carbamic acid, and various functional groups such as amino, hydroxy, and nitro groups.
Méthodes De Préparation
The synthesis of 2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester involves multiple steps and specific reaction conditionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.
Analyse Des Réactions Chimiques
2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amino derivatives. Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications in chemistry, biology, medicine, and industry In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme interactions and metabolic pathwaysIn industry, it can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester can be compared with other similar compounds, such as 6-Halo-2-pyridone and other pyridine derivatives. These compounds share some structural similarities but differ in their functional groups and chemical properties. The unique combination of functional groups in this compound gives it distinct reactivity and applications .
Propriétés
Numéro CAS |
82585-86-2 |
|---|---|
Formule moléculaire |
C18H24N6O5 |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
ethyl N-[6-amino-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C18H24N6O5/c1-3-29-18(26)22-15-9-14(16(24(27)28)17(19)21-15)20-10-13(25)11-23(2)12-7-5-4-6-8-12/h4-9,13,25H,3,10-11H2,1-2H3,(H4,19,20,21,22,26) |
Clé InChI |
FBNXSOAJCFNWFD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=NC(=C(C(=C1)NCC(CN(C)C2=CC=CC=C2)O)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


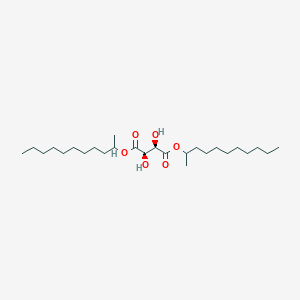
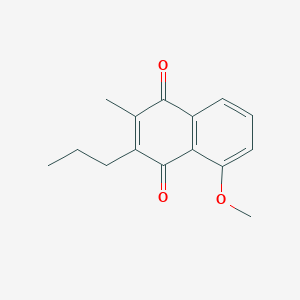
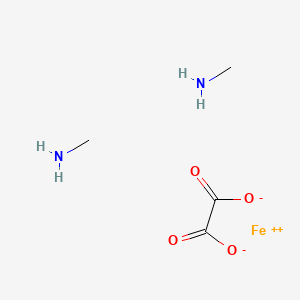
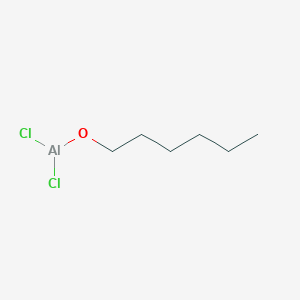
![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
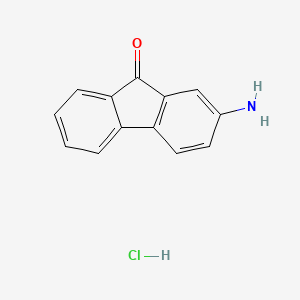
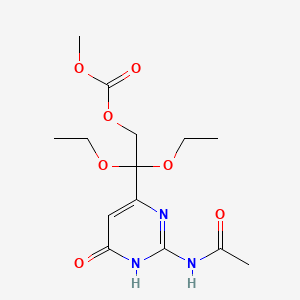
![2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14419529.png)
